

Structural Dynamics & The Privileged Scaffold Rationale

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Compound of Interest

Compound Name: 1-(2,3-Dihydro-1H-inden-4-yl)ethanamine

Cat. No.: B11919200

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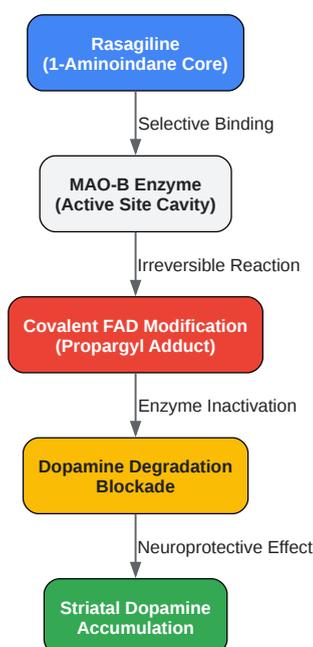
The 2,3-dihydro-1H-indene (indane) nucleus is a rigid bicyclic system comprising an aromatic benzene ring fused to an aliphatic cyclopentane ring. This specific architecture is highly prized in drug design because it minimizes conformational entropy[1]. By restricting the rotational freedom of attached functional groups, the indane core locks pharmacophores into highly specific spatial vectors. This rigidity enhances receptor binding affinity and selectivity while mitigating off-target interactions, making it an ideal foundational scaffold for rational drug design[2].

Clinical Milestones & Pharmacological Profiling

Indane and its analogues (such as 1-indanone and indene) serve as the structural backbone for several FDA-approved therapeutics and advanced clinical candidates[1][3].

- **Neuroprotection & Monoamine Oxidase Inhibition:** 4 is a clinically approved, irreversible monoamine oxidase B (MAO-B) inhibitor used in the management of Parkinson's disease[4]. Structurally, it is an N-propargyl-1-aminoindan derivative. Unlike its predecessor selegiline, the metabolism of rasagiline yields (R)-1-aminoindan, which lacks neurotoxic amphetamine-like properties, thereby offering a superior safety and efficacy profile[4][5].
- **Acetylcholinesterase (AChE) Inhibition:** The 1-indanone moiety is a critical component of Donepezil, a frontline treatment for Alzheimer's disease. Novel derivatives, such as 5,6-dimethoxy-1-indanone carbamates, have demonstrated dual-action capabilities, inhibiting both AChE (IC₅₀: 1.20 μM) and β-amyloid self-aggregation (86.8% inhibition)[2].

- **Oncology & Tubulin Polymerization:** Recent structure-activity relationship (SAR) studies have identified 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives as highly potent tubulin polymerization inhibitors. By selectively binding to the colchicine site on tubulin, specific derivatives (e.g., Compound 12d) exhibit profound anti-angiogenic and antiproliferative activities against human cancer cell lines, with IC₅₀ values plummeting to the 0.028–0.087 μM range[6].
- **Psychoactive & Metabolic Modulation:** Ring-substituted 2-aminoindanes, notably 5-methoxy-2-aminoindane (MEAI), are currently under clinical investigation as regulators of binge behavior and alcoholism. These compounds act as monoamine releasers and complex 5-HT receptor modulators, producing entactogenic effects with significantly reduced abuse liability compared to traditional amphetamines[7][8].



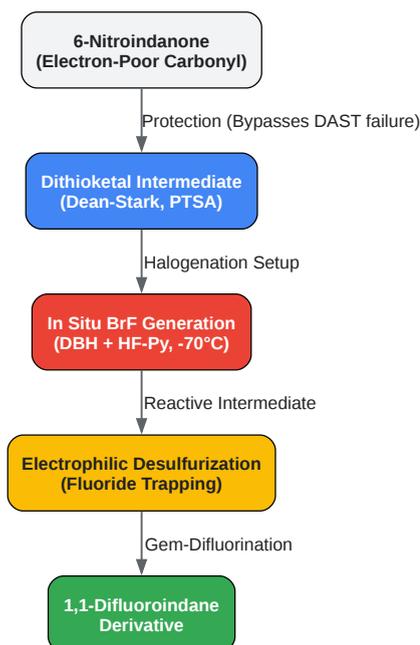
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Caption: Mechanistic pathway of MAO-B inhibition by the indane derivative Rasagiline.

Synthetic Methodologies: Overcoming Electronic Deactivation

The functionalization of the indane core often requires navigating complex electronic effects. A prime example is the synthesis of 1,1-difluoro-6-nitro-2,3-dihydro-1H-indene derivatives. The introduction of a gem-difluoro group is highly desirable in medicinal chemistry to improve metabolic stability and lipophilicity[9].

However, direct nucleophilic fluorination of 6-nitroindanone using standard reagents like DAST or Deoxo-Fluor universally fails. The Causality: The strongly electron-withdrawing 6-nitro group severely deactivates the ketone carbonyl, raising the activation energy barrier for direct nucleophilic attack beyond viable limits[9]. To bypass this, an orthogonal synthetic route utilizing a dithioketal intermediate and electrophilic desulfurization must be employed.



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Caption: Synthetic workflow for gem-difluorination of deactivated 6-nitroindanone.

Self-Validating Experimental Protocol: Gem-Difluorination of 6-Nitroindanone

This protocol ensures high-yield fluorination by shifting from a nucleophilic addition paradigm to an electrophilic halogenation-triggered desulfurization[9].

Phase 1: Dithioketal Protection

- Reaction Setup: Suspend 6-nitroindanone (1.0 eq) in anhydrous toluene. Add ethane-1,2-dithiol (1.5 eq) and a catalytic amount of p-Toluenesulfonic acid (PTSA).

- Execution: Reflux the mixture for 12 hours utilizing a Dean-Stark apparatus.
- Validation Check: Monitor the continuous collection of water in the Dean-Stark trap. Perform FTIR analysis on an aliquot; the complete disappearance of the ketone carbonyl stretch ($\sim 1700\text{ cm}^{-1}$) confirms quantitative conversion to the dithioketal, ensuring no unreacted starting material interferes with the subsequent fluorination step.

Phase 2: Electrophilic Desulfurization & Fluorination

- Cryogenic Setup: Dissolve the isolated dithioketal in anhydrous CH_2Cl_2 and cool strictly to $-70\text{ }^\circ\text{C}$ under an inert argon atmosphere.
- Reagent Addition: Slowly add 1,3-dibromo-5,5-dimethylhydantoin (DBH, 3.0 eq) followed by the dropwise addition of HF-Pyridine complex.
 - Causality: DBH reacts with HF to generate bromine fluoride (BrF) in situ. The cryogenic temperature ($-70\text{ }^\circ\text{C}$) is critical to control the violent exothermicity of the HF-Py complexation and to prevent premature elimination reactions of the highly reactive sulfonium intermediate.
- Execution: Allow the reaction to slowly warm to room temperature overnight.
- Validation Check: Quench the reaction carefully with a basic buffer (pH 8-9) to neutralize excess HF. Extract and perform ^{19}F -NMR on the crude organic layer. A characteristic geminal fluorine coupling pattern (typically an AB quartet due to the chiral environment of the substituted indane ring) between -80 to -100 ppm confirms successful gem-difluorination.

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of key indane derivatives across various therapeutic targets:

Compound / Derivative	Indane Core Motif	Primary Biological Target	Key Pharmacological Metric / Status
Rasagiline	1-aminoindane	Monoamine Oxidase B (MAO-B)	Irreversible Inhibition (FDA Approved)
Donepezil	1-indanone	Acetylcholinesterase (AChE)	Reversible Inhibition (FDA Approved)
Compound 12d	4,5,6-trimethoxy-indane	Tubulin (Colchicine Binding Site)	IC50: 0.028–0.087 μ M (Antiproliferative)
Compound 4h	5,6-dimethoxy-1-indanone	AChE / β -amyloid	IC50: 1.20 μ M / 86.8% Aggregation Inhibition
MEAI	5-methoxy-2-aminoindane	5-HT Receptors	Preclinical (Binge behavior reduction)

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